molecular formula C38H80NCl<br>C38H80ClN B089665 Dimethyldioctadecylammonium chloride CAS No. 107-64-2

Dimethyldioctadecylammonium chloride

Cat. No. B089665
CAS RN: 107-64-2
M. Wt: 586.5 g/mol
InChI Key: REZZEXDLIUJMMS-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of DDAC involves quaternization reactions where diallyldimethylammonium chloride (DMDAAC) serves as a precursor. The optimization of reaction conditions, such as temperature, molar ratios of reactants, and reaction time, plays a crucial role in achieving high yield and purity of the product. Research has focused on refining these conditions to enhance the efficiency of the synthesis process (Sun Chuan-guo, 2005; Qi Zhi-hua, 2004; Liu Cheng, 2013).

Molecular Structure Analysis

The molecular structure of DDAC is characterized by the presence of two long octadecyl chains attached to a central nitrogen atom, making it a potent surfactant. Studies on similar quaternary ammonium compounds have shown that the arrangement of these alkyl chains significantly influences the compound's physicochemical properties and interactions (Takeru Ito, Keiju Sawada, T. Yamase, 2003).

Chemical Reactions and Properties

DDAC participates in various chemical reactions due to its quaternary ammonium group. It has been shown to form stable complexes with different ions and molecules, indicating its potential in forming Langmuir–Blodgett films and other nanostructured materials (Takeru Ito, Keiju Sawada, T. Yamase, 2003). Additionally, its reactivity has been explored in the context of selective chlorination and bromination of alcohols, showcasing its versatility in organic synthesis (L. Gomez, F. Gellibert, A. Wagner, C. Mioskowski, 2000).

Physical Properties Analysis

The amphiphilic nature of DDAC significantly influences its physical properties, such as solubility, phase behavior, and surface activity. These properties are crucial for its applications in formulating detergents, emulsifiers, and other surfactant-based products. Research into the copolymerization of DDAC with other monomers has revealed insights into its behavior in aqueous solutions and its potential for creating materials with tailored properties (S. Ali, Y. Umar, B. Abu-Sharkh, 2005).

Chemical Properties Analysis

DDAC's chemical properties, including its reactivity, stability, and interactions with other chemicals, are essential for its wide range of applications. Its ability to form complexes with various molecules and ions highlights its utility in different chemical processes and materials science applications. The study of its interactions with surfactants and polymers has provided valuable information on designing new compounds and materials with desired functionalities (Shaikh A. Ali, A. M. El-Shareef, H. A. Al-Muallem, 2008).

For detailed insights into each aspect of Dimethyldioctadecylammonium chloride, including its synthesis, molecular structure, and properties, refer to the following sources:

Scientific Research Applications

  • Toxicity and Bioaccumulation in Freshwater Invertebrates : DODMAC's effects on sediment-dwelling freshwater invertebrates like Lumbriculus variegatus, Tubifex tubifex, and Caenorhabditis elegans were assessed. It showed low bioaccumulation and chronic toxicity was only observed at very high concentrations (Comber et al., 2008).

  • Molecular Model for Langmuir–Blodgett Films : The crystal structure of bis(dimethyldioctadecylammonium) hexamolybdate provides a molecular model for Langmuir–Blodgett films (Ito, Sawada, & Yamase, 2003).

  • Thermotropic Liquid Crystal Material : DODMAC was used in creating a thermotropic liquid crystalline material by interacting with polyoxometalates, demonstrating its role in developing organic–inorganic hybrid complexes (Wu, Zhang, Li, & Wang, 2014).

  • Separation of Aromatic Hydrocarbons : Modified ‘Bentone-34’, which contains DODMAC, has been utilized in gas chromatography for separating aromatic hydrocarbons (Mortimer & Gent, 1963).

  • Enhancement of Ionic Conductivity in Polymer Nanocomposites : DODMAC-modified montmorillonite clay significantly enhanced the ionic conductivity of a poly(methyl methacrylate)-based electrolyte (Chen, Lin, & Chang, 2002).

  • Phase Transfer of Silver Nanoparticles : DODMAC facilitated the transfer of Ag nanoparticles from water to toluene phase, illustrating its role in phase transfer applications (Zhao, Chen, Li, & Ma, 2004).

  • Emulsifying Effect in Polymer Blends : The emulsifying action of dimethyldioctadecylammonium-hectorite in polystyrene/poly(ethyl methacrylate) blends was studied, indicating its utility in enhancing polymer blend properties (Voulgaris & Petridis, 2002).

  • Study of Clay Structures : The structure of dimethyldioctadecylammonium-montmorillonite was investigated using various techniques, contributing to the understanding of clay mineral structures (Khatib, Pons, Bottero, François, & Baudin, 1995).

  • Solid Lipid Nanoparticles for Drug Delivery : Investigated in the formation of dimethyl fumarate-containing solid lipid nanoparticles, highlighting its potential in drug delivery systems (Esposito et al., 2017).

  • Corrosion Inhibition Studies : Its effectiveness as a corrosion inhibitor was studied, revealing its potential in protecting materials from corrosion (Zvauya & Dawson, 1994).

  • Water Treatment Applications : The application and mechanism of poly-dimethyldiallylammonium chloride in water treatment were summarized, emphasizing its role in enhancing coagulation (Zhang Yue-jun, 2011).

  • Vesicle Formation in Aqueous Solutions : Its role in forming vesicles in dilute aqueous solutions was studied using differential scanning microcalorimetry (Blandamer et al., 1992).

  • Interaction with Antigens : Investigated the interaction of DDA with soluble protein and cellular antigens, contributing to understanding its immunological effects (Baechtel & Prager, 1982).

Safety And Hazards

Dimethyldioctadecylammonium chloride is classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Dam. 1 . It is flammable and can cause strong irritation to the skin, eyes, and respiratory system . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

dimethyl(dioctadecyl)azanium;chloride
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InChI

InChI=1S/C38H80N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1
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InChI Key

REZZEXDLIUJMMS-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-]
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Molecular Formula

C38H80NCl, C38H80ClN
Record name DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE
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Related CAS

14357-21-2 (Parent)
Record name Dimethyldioctadecylammonium chloride
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DSSTOX Substance ID

DTXSID8026771
Record name Dimethyldioctadecylammonium chloride
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Molecular Weight

586.5 g/mol
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Physical Description

Liquid, Solid; [ICSC] Faintly beige flakes; [MSDSonline], POWDER.
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Solubility

Virtually insoluble in water., Solubility in water: none
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Density

Density (at 88 °C): 0.84 g/cm³
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
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Product Name

Dimethyldioctadecylammonium chloride

Color/Form

Powder

CAS RN

107-64-2
Record name Distearyldimethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyldioctadecylammonium chloride
Reactant of Route 2
Dimethyldioctadecylammonium chloride
Reactant of Route 3
Dimethyldioctadecylammonium chloride

Citations

For This Compound
432
Citations
MV Scarpa, FA Maximiano, H Chaimovich… - Langmuir, 2002 - ACS Publications
… Dimethyldioctadecylammonium chloride, DODAC, was prepared from dimethyldioctadecylammonium bromide, DODAB, Eastman Kodak Co., by ion exchange. …
Number of citations: 29 pubs.acs.org
MV Scarpa, PS Araujo, S Schreier, A Sesso… - Langmuir, 2000 - ACS Publications
Sonicated mixtures of dimethyldioctadecylammonium chloride (DODAC), egg phosphatidylcholine (PC), dimyristoyl phosphatidylcholine (DMPC), and dipalmitoyl phosphatidylcholine (…
Number of citations: 27 pubs.acs.org
ML Manier, DS Cornett, DL Hachey… - Journal of the American …, 2008 - Elsevier
… For MS and tandem MS measurements, a stock solution of dimethyldioctadecylammonium chloride at 0.9 mg/mL was prepared in acetonitrile. Serial dilutions in acetonitrile were made …
Number of citations: 33 www.sciencedirect.com
XL Wang, YH Wang, CW Hu, EB Wang - Materials Letters, 2002 - Elsevier
Photoluminescent multibilayer composite films consisting of a rare-earth-containing polyoxometalate (POM) Na 9 [EuW 10 O 36 ] (EuW 10 ) and dimethyldioctadecylammonium chloride …
Number of citations: 31 www.sciencedirect.com
N Grubhofer - Immunology letters, 1995 - Elsevier
The formulation consists of N-acetylglucosaminyl-N-acetylmuramyl-l-alanyl-d-isoglutamine, dimethyldioctadecylammonium chloride and the trace element zinc as an l-proline complex …
Number of citations: 30 www.sciencedirect.com
NA Mazlan, N Osman, AMM Jani, MH Yaakob - myjms.mohe.gov.my
Ceramic powder of BaCe0. 54Zr0. 36Y0. 1O2. 95 (BCZY) was synthesized via a modified solgel method using metal nitrate salts as precursors. Dimethyldioctadecylammonium chloride (…
Number of citations: 0 myjms.mohe.gov.my
S HIGUCHI, Y MASUBUCHI, T MITSUMATA… - Journal of Home …, 2003 - jstage.jst.go.jp
The time-course characteristics of the amount of water absorption in vacuum-dried agar gels containing dimethyldioctadecylammonium chloride(DMDOAC), poly (vinyl acetate) emulsion…
Number of citations: 1 www.jstage.jst.go.jp
S Tsukahara, S Inoshita, T Fujiwara - Solvent Extraction Research …, 2021 - jstage.jst.go.jp
The solvent extraction of single giant DNA molecular ions by N, N-dimethyl-N, N-dioctadecylammonium chloride was investigated under a fluorescence microscope with high resolution …
Number of citations: 4 www.jstage.jst.go.jp
S HIGUCHI, Y MASUBUCHI, T MITSUMATA… - Journal of Home …, 2004 - jstage.jst.go.jp
We evaluated the hydrophilicity by measuring the contact angles of model surfaces after their adsorption of dimethyldioctadecylammonium chloride (DMDOAC), a poly (vinyl acetate) …
Number of citations: 0 www.jstage.jst.go.jp
SY Zhao, SH Chen, DG Li, HY Ma - Colloids and Surfaces A …, 2004 - Elsevier
… nanoparticles by using tannic acid to reduce AgNO 3 in aqueous solution and transferred them into toluene solvent by using only one reagent, dimethyldioctadecylammonium chloride ([(…
Number of citations: 23 www.sciencedirect.com

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